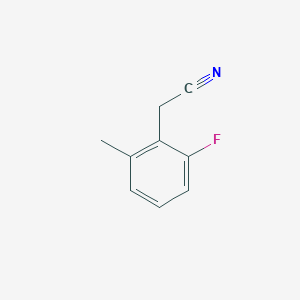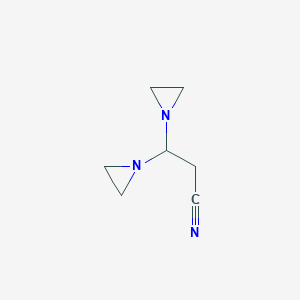
3,3-Bis(1-aziridinyl)propionitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Di(aziridin-1-yl)propanenitrile is an organic compound that features two aziridine rings attached to a central propanenitrile moiety Aziridines are three-membered nitrogen-containing rings known for their significant ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(aziridin-1-yl)propanenitrile typically involves the reaction of aziridine with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where aziridine reacts with 3-chloropropanenitrile under basic conditions to form the desired product. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the aziridine rings.
Industrial Production Methods
Industrial production of 3,3-Di(aziridin-1-yl)propanenitrile may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Di(aziridin-1-yl)propanenitrile undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of more complex amine derivatives.
Oxidation: The compound can be oxidized to form aziridine N-oxides, which are useful intermediates in organic synthesis.
Substitution: The nitrile group can undergo substitution reactions with various electrophiles, leading to the formation of substituted nitriles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
Aziridine Derivatives: Formed through nucleophilic ring opening
Aziridine N-oxides: Formed through oxidation
Substituted Nitriles: Formed through substitution reactions
Scientific Research Applications
3,3-Di(aziridin-1-yl)propanenitrile has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: The compound’s reactivity makes it a valuable intermediate in the synthesis of biologically active molecules, including potential anticancer agents.
Material Science: Utilized in the development of advanced materials with unique properties, such as high strength and thermal stability.
Mechanism of Action
The mechanism of action of 3,3-Di(aziridin-1-yl)propanenitrile primarily involves the reactivity of the aziridine rings. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to form complex amine derivatives. Additionally, the nitrile group can participate in electrophilic substitution reactions, further expanding the compound’s utility in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Aziridine: The simplest aziridine, used as a building block in organic synthesis.
3-(Aziridin-1-yl)propanenitrile: A related compound with a single aziridine ring.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity to aziridines.
Uniqueness
3,3-Di(aziridin-1-yl)propanenitrile is unique due to the presence of two aziridine rings, which enhances its reactivity and versatility in synthetic applications. The dual aziridine structure allows for the formation of more complex and diverse products compared to compounds with a single aziridine ring.
Properties
CAS No. |
1004-67-7 |
|---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
3,3-bis(aziridin-1-yl)propanenitrile |
InChI |
InChI=1S/C7H11N3/c8-2-1-7(9-3-4-9)10-5-6-10/h7H,1,3-6H2 |
InChI Key |
TZZNYICTGMOBTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(CC#N)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one](/img/structure/B11923219.png)
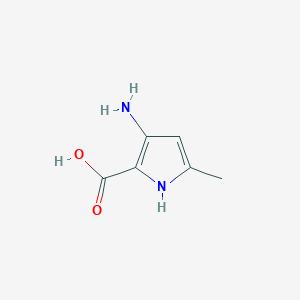
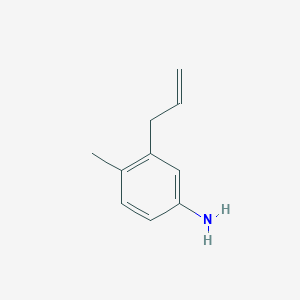

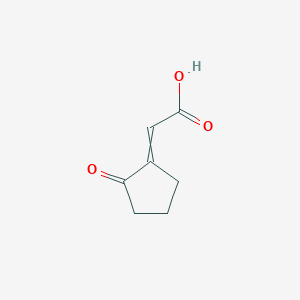


![IMidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B11923256.png)

